4-[4-(Chloromethyl)piperidin-1-yl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-[4-(chloromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H15ClN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
AFYSYASSBSQNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCl)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations for 4 4 Chloromethyl Piperidin 1 Yl Pyridine
Retrosynthetic Analysis of the 4-[4-(Chloromethyl)piperidin-1-yl]pyridine Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections.
Disconnection Approaches for Pyridine (B92270) and Piperidine (B6355638) Rings
The most logical disconnection in the this compound core is the C-N bond between the pyridine and piperidine rings. amazonaws.comyoutube.com This disconnection is based on well-established methods for forming such bonds, primarily through nucleophilic aromatic substitution or related coupling reactions. amazonaws.com
This leads to two key synthons: a positively charged 4-pyridyl synthon and a 4-(chloromethyl)piperidine (B1605206) anion synthon, or more practically, a 4-halopyridine and 4-(chloromethyl)piperidine. The forward reaction would involve the nucleophilic piperidine nitrogen attacking the electrophilic C4 position of the pyridine ring, displacing a leaving group. youtube.com
Alternative strategies, such as those involving the ring-opening and ring-closing of pyridine rings via Zincke imine intermediates, can also be considered for the synthesis of N-arylpiperidines, offering access to a diverse range of substituted products. nih.gov
Functional Group Interconversion Strategies for Chloromethyl Moiety
The chloromethyl group is a key functional handle, but its direct inclusion in early-stage synthetic intermediates can sometimes be problematic. Therefore, a Functional Group Interconversion (FGI) strategy is often employed. lkouniv.ac.inslideshare.net This involves carrying the side chain as a more stable precursor functional group, such as a hydroxymethyl or carboxyl group, and converting it to the desired chloromethyl group in a later synthetic step.
A common and effective FGI strategy involves the conversion of an alcohol to the corresponding chloride. slideshare.net For instance, the precursor (1-(pyridin-4-yl)piperidin-4-yl)methanol (B161820) can be synthesized first. The hydroxymethyl group can then be converted to the chloromethyl group using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often converting the alcohol to the chloride in good yield. prepchem.comsinica.edu.tw Other reagents like oxalyl chloride or phosphorus pentachloride can also be effective. sinica.edu.tw
Forward Synthesis Approaches
Forward synthesis translates the retrosynthetic plan into a practical laboratory procedure, starting from simple precursors and building towards the final product.
Classical Synthetic Routes to the Pyridine-Piperidine System
The formation of the core 4-(piperidin-1-yl)pyridine system is classically achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyridine ring activated with a good leaving group at the 4-position, such as a halide (e.g., chlorine). prepchem.comgoogle.com
The synthesis starts with a suitable 4-halopyridine, such as 4-chloropyridine (B1293800) or its hydrochloride salt. prepchem.comgoogle.compatsnap.com This electrophilic precursor is then reacted with the nucleophilic piperidine derivative. In this case, the nucleophile would be 4-(chloromethyl)piperidine or a protected version thereof. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be facilitated by heat or catalysis.
Modern Synthetic Transformations for Chloromethyl Introduction
Modern synthetic methods offer efficient and selective ways to introduce the chloromethyl group.
This approach is a direct implementation of the primary disconnection strategy. The reaction involves the direct alkylation of a piperidine derivative with a halogenated pyridine. Specifically, 4-(chloromethyl)piperidine is reacted with a 4-halopyridine, such as 4-chloropyridine.
The reaction conditions for such N-alkylation reactions are crucial for achieving high yields and minimizing side products. The choice of solvent, base, and temperature can significantly influence the outcome.
Table 1: Illustrative Reaction Conditions for N-Arylation of Piperidines
| Piperidine Derivative | Pyridine Precursor | Base | Solvent | Temperature | Yield |
| 4-(Chloromethyl)piperidine | 4-Chloropyridine HCl | K₂CO₃ | DMF | 80-100 °C | Moderate to Good |
| 4-(Hydroxymethyl)piperidine | 4-Chloropyridine | NaH | THF | Reflux | Good |
| Piperidine | 4-Fluoropyridine (B1266222) | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good |
Note: This table is illustrative and based on general principles of similar reactions; specific yields for the target compound may vary.
In a typical procedure, 4-chloropyridine hydrochloride and 4-(chloromethyl)piperidine hydrochloride are reacted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The base neutralizes the HCl salts and the HCl generated in the reaction, driving the equilibrium towards the product. Heating is often required to facilitate the substitution on the electron-deficient pyridine ring.
Condensation and Cyclization Methodologies
The formation of the core piperidine ring, a key structural component, is frequently accomplished through condensation and cyclization reactions that build the heterocyclic system from acyclic precursors. These methods often generate a 4-piperidone (B1582916) intermediate, which can then be further functionalized.
One classic approach is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that condenses an aldehyde, a β-ketoester (such as a derivative of acetonedicarboxylic acid), and an amine (like ammonia (B1221849) or a primary amine) to form a 4-piperidone. wikipedia.org This method is distinguished from the Robinson-Schöpf tropinone (B130398) synthesis by its use of simpler aldehydes rather than dialdehydes, leading to monocyclic piperidone structures. wikipedia.org
The Dieckmann condensation represents another robust intramolecular cyclization strategy. dtic.mil This reaction typically involves the base-promoted cyclization of a diester to form a β-keto ester. In the context of piperidine synthesis, an amine can be added to two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate) via a Michael addition to form a diester amine, which then undergoes Dieckmann condensation, followed by hydrolysis and decarboxylation, to yield the 4-piperidone ring. dtic.milsciencemadness.org A process for synthesizing 1-benzyl-4-piperidone utilizes this very sequence. google.com
Aza-Michael reactions (also known as Michael 1,4-additions) are fundamental to many piperidine syntheses. kcl.ac.uk These atom-efficient reactions can be employed in a double-addition strategy where a primary amine reacts with a divinyl ketone. This one-pot oxidation-cyclization can produce a diverse range of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk
The following table summarizes key cyclization strategies for forming the piperidine ring.
| Method | Reactants | Product Type | Key Features |
| Petrenko-Kritschenko Synthesis | Aldehyde + β-Ketoester + Amine | 4-Piperidone | Multicomponent reaction; forms monocyclic piperidines. wikipedia.org |
| Dieckmann Condensation | Diester with a central nitrogen atom | β-Ketoester (precursor to 4-piperidone) | Intramolecular cyclization; requires subsequent hydrolysis/decarboxylation. dtic.milsciencemadness.org |
| Aza-Michael Addition | Primary Amine + Divinyl Ketone | N-Substituted 4-Piperidone | Atom-efficient; can be performed as a one-pot, two-step process. kcl.ac.uk |
Nucleophilic Substitution Reactions in Piperidine Ring Formation
Nucleophilic substitution reactions are pivotal in constructing the final this compound structure, both in the formation of the piperidine ring itself and in attaching the pyridine moiety.
Intramolecular nucleophilic substitution provides a direct pathway to the piperidine ring. For instance, δ-haloamides or 5-aminoalkanols can undergo cyclization to form piperidines. dtic.mil Similarly, the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide, effectively yields N-tosyl iodopiperidines, which are versatile intermediates. organic-chemistry.org
Perhaps the most critical nucleophilic substitution in the synthesis of the target compound is the Nucleophilic Aromatic Substitution (SNAr) , which attaches the piperidine ring to the pyridine ring. Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org The reaction of a pre-formed 4-(chloromethyl)piperidine with an activated pyridine, such as a 4-halopyridine (e.g., 4-fluoropyridine or 4-chloropyridine), results in the displacement of the halide by the piperidine nitrogen. Fluorine is often the most effective leaving group in such substitutions. wikipedia.org Studies on the reactions between substituted pyridinium (B92312) ions and piperidine show that the mechanism can be complex, sometimes involving a second-order dependence on the piperidine concentration. nih.govrsc.org This suggests a mechanism where one piperidine molecule acts as a nucleophile and a second acts as a base to facilitate deprotonation of the intermediate complex. nih.govrsc.org
Exploration of Green Chemistry Principles in Synthetic Pathways
The synthesis of complex molecules like this compound is increasingly guided by the twelve principles of green chemistry, which advocate for practices that reduce waste, minimize energy consumption, and use safer, renewable materials. nih.govyoutube.comnih.gov In pharmaceutical manufacturing, these principles translate to more efficient, cost-effective, and environmentally benign processes. firp-ula.org Key strategies include maximizing atom economy, using catalytic reagents over stoichiometric ones, and designing safer chemicals and reaction conditions. youtube.comyoutube.com
Solvent-Free Reaction Conditions
A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or "neat," reaction conditions accomplish this by running reactions in the absence of a solvent, which minimizes waste and simplifies purification. Multicomponent reactions for synthesizing piperidine analogs have been successfully performed under neat conditions at elevated temperatures. ajchem-a.com The use of catalysts, such as silica (B1680970) gel in aldol (B89426) reactions or metal-organic frameworks (MOFs) in imine synthesis, can facilitate solvent-free transformations, often with high yields and the ability to recycle the catalyst. rsc.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tsijournals.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction rates, often under milder, solvent-free conditions. tsijournals.comrsc.org For example, the synthesis of piperidine-containing quinolinyl thiosemicarbazones was achieved in excellent yields via microwave-assisted condensation. nih.gov One-pot cyclocondensation reactions to form nitrogen-containing heterocycles under microwave irradiation have also been shown to be highly efficient. organic-chemistry.org
The table below illustrates the advantages of microwave-assisted synthesis compared to conventional heating for a representative reaction.
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| Heterocycle Synthesis | Conventional Heating (Oil Bath) | 60 min | Lower | rsc.org |
| Heterocycle Synthesis | Microwave Irradiation (100 °C) | 4 min | 80-95% | rsc.org |
| Chalcone Cyclization | Conventional Method | Several hours | Moderate | tsijournals.com |
| Chalcone Cyclization | Microwave Irradiation (600W) | 6 min | High | tsijournals.com |
Chemical Characterization Methods for Synthetic Intermediates and Final Products
The unambiguous identification and purity assessment of this compound and its synthetic intermediates are crucial. A suite of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. For the target compound, specific chemical shifts and coupling patterns would confirm the presence and connectivity of the pyridine ring, the piperidine ring, and the chloromethyl group. nih.govresearchgate.net
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Techniques like chemical ionization (CI) or electrospray ionization (ESI) are commonly used to generate the molecular ion peak [M+H]⁺, confirming the mass of the synthesized product. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. In the intermediates and final product, characteristic absorption bands would indicate C-H bonds (aliphatic and aromatic), C-N bonds, and in the case of a 4-piperidone intermediate, a strong C=O stretching frequency. nih.govasianpubs.org
Elemental Analysis : This technique determines the elemental composition (C, H, N) of the compound, providing a final confirmation of its empirical formula and purity. researchgate.net
The following table outlines the expected characterization data for the final product and a key intermediate.
| Compound | Technique | Expected Observations |
| 1-Benzyl-4-piperidone (Intermediate) | ¹H NMR | Signals for aromatic protons (benzyl group), and distinct signals for the non-equivalent protons on the piperidine ring. |
| ¹³C NMR | Signal for the ketone carbonyl (C=O) around 208-210 ppm, plus signals for aromatic and aliphatic carbons. | |
| IR | Strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch. | |
| This compound (Final Product) | ¹H NMR | Characteristic signals for α and β protons on the pyridine ring, and signals for the piperidine and chloromethyl protons. |
| ¹³C NMR | Distinct signals for the carbons of the pyridine ring, the piperidine ring, and the chloromethyl carbon. | |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅ClN₂). |
Techniques for Reaction Monitoring and Purity Assessment
Effective monitoring of the reaction progress and accurate assessment of the purity of intermediates and the final product are crucial for a successful synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for these purposes.
Reaction Monitoring:
The progress of the synthesis of this compound can be effectively monitored using Thin Layer Chromatography (TLC) . This technique allows for rapid, qualitative analysis of the reaction mixture, enabling the chemist to track the consumption of starting materials and the formation of the product. The choice of eluent system is critical for achieving good separation of the spots on the TLC plate. A typical eluent system for related piperidine derivatives involves a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by using a staining agent like potassium permanganate (B83412) or iodine.
For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net An HPLC method would typically utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov A gradient elution program, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of all components in the reaction mixture. Detection is commonly performed using a Diode-Array Detector (DAD), which can provide UV spectra of the eluting peaks, aiding in their identification. researchgate.net
Purity Assessment:
Once the reaction is complete and the product is isolated, its purity must be rigorously assessed. Several analytical techniques are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the purity of volatile and thermally stable compounds. researchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio information for each component, allowing for their identification and the detection of any impurities. researchgate.net For piperazine (B1678402) derivatives, which are structurally related to piperidines, characteristic fragmentation patterns in the mass spectrum can aid in structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most important technique for the structural characterization and purity determination of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, can confirm the identity of the desired product and reveal the presence of any impurities.
The following table summarizes the key analytical techniques for monitoring and purity assessment:
| Technique | Purpose | Typical Conditions/Observations |
| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates; Eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol; Visualization: UV light, KMnO₄, or iodine stain. |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Assessment | Reverse-phase C18 column; Mobile Phase: Acetonitrile/Water with buffer (e.g., ammonium acetate); Detection: Diode-Array Detector (DAD). researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Impurity Identification | Separation on a suitable capillary column (e.g., DB-17); Detection by mass spectrometry to identify components based on their mass spectra. researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity Assessment | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆); Analysis of chemical shifts, integrations, and coupling constants. |
Isolation and Purification Strategies
Following the completion of the synthesis, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts. The choice of isolation and purification methods depends on the physical and chemical properties of the target compound.
Initial Work-up:
A typical work-up procedure for a reaction involving the synthesis of a piperidine derivative involves quenching the reaction, followed by an extraction process. If the reaction is performed in a water-miscible solvent, the solvent may first be removed under reduced pressure. The residue is then partitioned between an organic solvent (such as ethyl acetate, dichloromethane, or chloroform) and an aqueous solution. Washing the organic layer with a mild acidic solution (e.g., dilute HCl or citric acid) can help remove basic impurities like unreacted pyridine. researchgate.net This is followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Purification Techniques:
Column Chromatography is a widely used and effective method for the purification of organic compounds. nih.gov For the purification of this compound, silica gel would likely be the stationary phase of choice. The selection of the eluent system (mobile phase) is crucial for achieving good separation. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally any more polar impurities. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.
Crystallization is another powerful purification technique, particularly for solid compounds. chemrevlett.comgoogle.com This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure product crystallizes out while the impurities remain in the solution. For piperidine derivatives, common crystallization solvents include ethanol, ethanol/water mixtures, hexane/methylene (B1212753) chloride, and acetonitrile. chemrevlett.comgoogle.com
The following table outlines the primary isolation and purification strategies:
| Strategy | Description | Key Considerations |
| Work-up/Extraction | Partitioning the crude reaction mixture between an organic solvent and various aqueous washes (acidic, basic, brine). | Choice of organic solvent; stability of the product to acidic and basic conditions. |
| Column Chromatography | Separation of the crude product on a stationary phase (e.g., silica gel) using a mobile phase (eluent). | Selection of an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to achieve good separation. nih.gov |
| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Finding a suitable solvent or solvent system where the product has high solubility when hot and low solubility when cold. chemrevlett.comgoogle.com |
Reactivity Profiles and Derivatization Studies of 4 4 Chloromethyl Piperidin 1 Yl Pyridine
Reactivity of the Chloromethyl Moiety
The chloromethyl group attached to the piperidine (B6355638) ring is a primary site for chemical modification, primarily through nucleophilic substitution and quaternization reactions.
Nucleophilic Substitution Reactions (SN1 and SN2)
The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
SN2 Reactions: In the presence of strong, unhindered nucleophiles and aprotic polar solvents, the reaction is likely to follow an SN2 pathway. The nucleophile directly attacks the carbon atom, leading to an inversion of stereochemistry if the carbon were chiral. Common nucleophiles for these reactions include azides, cyanides, and thiolates. For instance, reaction with sodium azide (B81097) would yield 4-(azidomethyl)-1-(pyridin-4-yl)piperidine. researchgate.net
SN1 Reactions: While less common for primary alkyl halides, an SN1 mechanism could be facilitated under conditions that promote the formation of a carbocation intermediate. This would involve solvolysis in a polar, protic solvent. However, the primary nature of the carbocation would be relatively unstable, making this pathway less favorable than the SN2 mechanism.
The table below summarizes potential nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-1-(pyridin-4-yl)piperidine |
| Cyanide | Sodium Cyanide (NaCN) | 2-(1-(Pyridin-4-yl)piperidin-4-yl)acetonitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-((Phenylthio)methyl)-1-(pyridin-4-yl)piperidine |
| Hydroxide | Sodium Hydroxide (NaOH) | (1-(Pyridin-4-yl)piperidin-4-yl)methanol (B161820) |
Quaternization Reactions for Ammonium (B1175870) Salt Formation
The chloromethyl group can act as an alkylating agent in reactions with tertiary amines, leading to the formation of quaternary ammonium salts. nih.gov This reaction, a type of nucleophilic substitution, is known as the Menshutkin reaction. nih.gov For example, reacting 4-[4-(Chloromethyl)piperidin-1-yl]pyridine with a tertiary amine like triethylamine (B128534) would result in the formation of a quaternary ammonium salt. These reactions are often carried out in polar solvents like acetonitrile (B52724) or DMF. nih.govresearchgate.net
Reactivity of the Piperidine Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine and a key site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. However, since it is already a tertiary amine, this reaction would lead to the formation of a quaternary ammonium salt, introducing a positive charge on the piperidine nitrogen. This would require a strong alkylating agent and would compete with the quaternization of the pyridine (B92270) nitrogen.
N-Acylation: The piperidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form an acylpiperidinium ion. scripps.edu This reaction activates the acyl group for further transformations. scripps.eduarkat-usa.orgresearchgate.net For example, treatment with acetyl chloride would yield an N-acetyl-4-(chloromethyl)-1-(pyridin-4-yl)piperidinium chloride intermediate.
Ring-Opening and Ring-Closing Reactions Involving Piperidine
The piperidine ring is generally stable, but under specific conditions, ring-opening reactions can occur. researchgate.netnih.gov Oxidative cleavage of the C-N bonds can be achieved using specific reagents, leading to acyclic products. researchgate.net Conversely, the piperidine ring can be formed through ring-closing reactions of appropriate acyclic precursors, a common strategy in heterocyclic synthesis. nih.govchemistryviews.org While these reactions are not a direct derivatization of the title compound, understanding these pathways is crucial in the broader context of piperidine chemistry.
Reactivity of the Pyridine Nitrogen and Ring System
The pyridine moiety of the molecule also presents multiple sites for chemical reactions, including the basic nitrogen atom and the aromatic ring itself.
The nitrogen atom of the pyridine ring is basic and can be readily protonated or alkylated. wikipedia.org Its basicity is influenced by the electron-donating piperidine group at the 4-position, which increases the electron density on the nitrogen. sigmaaldrich.com This makes the pyridine nitrogen in this compound more nucleophilic than that of unsubstituted pyridine.
Reaction with alkyl halides will lead to the formation of a pyridinium (B92312) salt. wikipedia.org For instance, treatment with methyl iodide would yield 4-(4-(chloromethyl)piperidin-1-yl)-1-methylpyridin-1-ium iodide. This quaternization can activate the pyridine ring towards nucleophilic attack. wikipedia.org
The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom makes it less reactive than benzene. wikipedia.org However, the activating effect of the 4-piperidino group directs electrophiles primarily to the positions ortho to the nitrogen (positions 2 and 6). The pyridine ring can also be functionalized through nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or upon formation of a pyridinium salt. ebyu.edu.trnih.gov Recent methods have also been developed for the C-4 alkylation and arylation of pyridines. rsc.orgmdpi.com
Electrophilic Aromatic Substitution Potentials
The pyridine ring is generally considered to be electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. When substitution does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). quora.comyoutube.com
However, the presence of the 4-(piperidin-1-yl) substituent significantly alters this reactivity profile. The piperidine nitrogen, through its lone pair, can donate electron density into the pyridine ring via a +M (mesomeric) effect. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the point of attachment. In the case of this compound, the piperidine group at the 4-position strongly activates the ring towards electrophilic attack, particularly at the 2- and 6-positions. This activation can overcome the inherent deactivation of the pyridine nitrogen, making EAS reactions more feasible.
For instance, nitration of pyridine itself requires harsh conditions, often leading to low yields. However, the presence of a strongly activating amino group can facilitate the reaction under milder conditions. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which would further deactivate the ring and potentially complicate the reaction outcome. youtube.com
Pyridine Nitrogen Coordination Chemistry
The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a good ligand for coordination with various transition metals. Pyridine and its derivatives are well-known to form stable complexes with a wide range of metal ions, playing a crucial role in catalysis, materials science, and bioinorganic chemistry. wikipedia.org
The coordination ability of the pyridine nitrogen in this specific molecule is influenced by the electronic properties of the 4-substituent. The electron-donating piperidinyl group increases the electron density on the pyridine ring, which in turn enhances the basicity and coordinating ability of the pyridine nitrogen. This makes this compound a potentially stronger ligand compared to unsubstituted pyridine.
While no specific studies on the coordination complexes of this compound were found, it is expected to coordinate to metal centers such as palladium(II), platinum(II), copper(I), and others in a monodentate fashion through the pyridine nitrogen. researchgate.net The resulting metal complexes could find applications in catalysis or as building blocks for more complex supramolecular assemblies. The presence of the chloromethyl group on the piperidine ring offers a site for post-coordination modification, allowing for the synthesis of multifunctional ligands and materials.
| Metal Ion | Expected Coordination Geometry | Potential Application |
| Palladium(II) | Square Planar | Catalysis (e.g., Cross-coupling reactions) |
| Platinum(II) | Square Planar | Anticancer agents, Materials |
| Copper(I) | Tetrahedral or Trigonal Planar | Catalysis, Luminescent materials |
| Silver(I) | Linear or Trigonal Planar | Antimicrobial agents, Coordination polymers |
Advanced Coupling Reactions for Molecular Diversification
The presence of both a pyridine ring and a reactive chloromethyl group makes this compound a valuable substrate for diversification through various cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira)
Suzuki Coupling:
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a versatile method for forming C-C bonds. youtube.com While the chloromethyl group on the piperidine ring is an alkyl halide and generally less reactive in Suzuki couplings compared to aryl or vinyl halides, the pyridine ring itself can be functionalized with a halogen (e.g., bromine or iodine) to serve as the electrophilic partner.
For instance, a bromo-substituted derivative of this compound could readily undergo Suzuki coupling with various aryl or vinyl boronic acids to introduce new substituents onto the pyridine core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The 4-(piperidin-1-yl) group, being electron-donating, can influence the reactivity of the halo-pyridine in the coupling reaction.
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be a suitable substrate for Sonogashira coupling. This would allow for the introduction of various alkynyl groups onto the pyridine ring, leading to the synthesis of a diverse range of conjugated systems. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, a phosphine ligand, and an amine base.
| Coupling Reaction | Electrophilic Partner (Example) | Nucleophilic Partner (Example) | Catalyst System (General) | Resulting Bond |
| Suzuki | Bromo-4-[4-(chloromethyl)piperidin-1-yl]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Pyridine-Phenyl |
| Sonogashira | Iodo-4-[4-(chloromethyl)piperidin-1-yl]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyridine-C≡C-Phenyl |
Carbon-Heteroatom Bond Formation (e.g., Buchwald–Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. researchgate.netnih.govproprogressio.hu This reaction is a powerful tool for the synthesis of arylamines.
A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines under Buchwald-Hartwig conditions. This would provide access to a variety of amino-substituted pyridine derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of the reaction and depends on the specific substrates being used. The electron-rich nature of the 4-(piperidin-1-yl)pyridine system may influence the oxidative addition step of the catalytic cycle.
Furthermore, the chloromethyl group itself can participate in nucleophilic substitution reactions with various heteroatom nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. This reactivity is independent of the palladium-catalyzed reactions on the pyridine ring and offers an additional handle for molecular diversification. A study on the reaction of 4-chloromethyl styrene (B11656) copolymers with pyridine-containing oximes demonstrated the successful substitution of the chloromethyl group.
| Reaction | Substrates | Catalyst/Reagents | Product Type |
| Buchwald-Hartwig Amination | Bromo-4-[4-(chloromethyl)piperidin-1-yl]pyridine + Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-4-[4-(chloromethyl)piperidin-1-yl]pyridinamine |
| Nucleophilic Substitution | This compound + Morpholine | Base (e.g., K₂CO₃) | 4-[4-(Morpholinomethyl)piperidin-1-yl]pyridine |
Advanced Analytical Characterization Methodologies for Structural and Conformational Elucidation
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine, providing detailed information on its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.
1H NMR and 13C NMR Chemical Shift Analysis
The 1H and 13C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts (δ) are estimated based on the analysis of its constituent parts: a 4-substituted pyridine (B92270) ring and a 1,4-disubstituted piperidine (B6355638) ring. wikipedia.orgchemicalbook.com
1H NMR: The proton spectrum is anticipated to show distinct signals for the pyridine and piperidine moieties. The two aromatic protons on the pyridine ring adjacent to the nitrogen (α-protons) are expected to appear at the most downfield position, typically around δ 8.2-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atom. wikipedia.org The two β-protons would resonate further upfield, around δ 6.7-7.0 ppm.
Within the piperidine ring, the axial and equatorial protons are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen (C2/C6) would be shifted downfield due to the nitrogen's influence, with expected signals around δ 3.8-4.2 ppm (axial/equatorial). The protons on C3/C5 would appear in the δ 1.5-2.0 ppm range. The methine proton at C4 and the methylene (B1212753) protons of the chloromethyl group (CH2Cl) are also expected in specific regions, with the CH2Cl protons appearing around δ 3.5-3.7 ppm due to the electronegative chlorine atom.
13C NMR: The carbon spectrum would complement the proton data. For the pyridine ring, the α-carbons (Cα) are expected around δ 150 ppm, the β-carbons (Cβ) around δ 107-110 ppm, and the γ-carbon (Cγ) to which the piperidine ring is attached would be found around δ 155 ppm. wikipedia.orgacs.org For the piperidine ring, the carbons adjacent to the nitrogen (C2/C6) would resonate around δ 50-55 ppm. The C3/C5 carbons are expected in the aliphatic region (δ 30-35 ppm), while the C4 carbon would be around δ 35-40 ppm. The chloromethyl carbon (CH2Cl) is anticipated to appear around δ 45-50 ppm.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyridine Hα (H2', H6') | 8.2 - 8.5 (d) | - |
| Pyridine Hβ (H3', H5') | 6.7 - 7.0 (d) | - |
| Pyridine Cα (C2', C6') | - | ~150 |
| Pyridine Cβ (C3', C5') | - | 107 - 110 |
| Pyridine Cγ (C4') | - | ~155 |
| Piperidine H2/H6 (ax, eq) | 3.8 - 4.2 (m) | - |
| Piperidine H3/H5 (ax, eq) | 1.5 - 2.0 (m) | - |
| Piperidine H4 | 1.8 - 2.2 (m) | - |
| Piperidine C2/C6 | - | 50 - 55 |
| Piperidine C3/C5 | - | 30 - 35 |
| Piperidine C4 | - | 35 - 40 |
| CH2Cl | 3.5 - 3.7 (d) | - |
| CH2Cl Carbon | - | 45 - 50 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To confirm the predicted assignments and establish the precise connectivity of the atoms, 2D NMR experiments are essential. ipb.ptniscpr.res.in
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. niscpr.res.in Key expected correlations include:
A strong cross-peak between the α- and β-protons of the pyridine ring.
Correlations between the protons on C2/C6 and C3/C5 of the piperidine ring.
A correlation between the C4 proton and the protons on C3/C5, as well as the chloromethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (1H-13C). niscpr.res.in It would be used to definitively link each proton signal to its corresponding carbon signal as listed in the table above. For instance, the signal at δ 8.2-8.5 ppm would correlate with the carbon signal at ~150 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. ipb.pt Expected key long-range correlations would include:
A correlation from the pyridine β-protons (H3'/H5') to the pyridine γ-carbon (C4').
A correlation from the piperidine C2/C6 protons to the pyridine γ-carbon (C4'), confirming the connection point between the two rings.
Correlations from the chloromethyl protons to the piperidine C4 and C3/C5 carbons, confirming the attachment of the chloromethyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.
The IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic pyridine ring are expected above 3000 cm-1, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm-1. The characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm-1 region. A C-N stretching vibration for the tertiary amine in the piperidine ring would likely be found in the 1200-1000 cm-1 range. The C-Cl stretching vibration from the chloromethyl group is expected in the 800-600 cm-1 region.
The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are typically strong in Raman spectra, so the pyridine ring vibrations around 1600 cm-1 would be prominent.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Piperidine & CH2Cl | 2980 - 2850 | 2980 - 2850 |
| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 | 1600 - 1450 (Strong) |
| C-N Stretch | Piperidinyl Amine | 1200 - 1000 | Weak |
| C-Cl Stretch | Chloromethyl | 800 - 600 | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C11H15ClN2), the calculated monoisotopic mass is approximately 210.0975 g/mol . The mass spectrum would show a molecular ion peak [M]+ at m/z 210 and a characteristic [M+2]+ peak at m/z 212 with an intensity ratio of about 3:1, which is indicative of the presence of a single chlorine atom.
Common fragmentation pathways would likely involve:
Loss of the chloromethyl group: A significant fragment resulting from the cleavage of the C4-CH2Cl bond, leading to a fragment ion at m/z 161.
Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom.
Cleavage of the pyridine-piperidine bond: Resulting in fragments corresponding to the pyridinyl cation (m/z 78) and the chloromethylpiperidine cation (m/z 132).
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
| 210/212 | [M]+ (Molecular Ion) |
| 161 | [M - CH2Cl]+ |
| 132/134 | [C6H11ClN]+ |
| 78 | [C5H4N]+ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the pyridine ring. This aromatic system is expected to exhibit strong absorption bands in the UV region due to π → π* transitions. nsf.gov Typically, pyridine and its derivatives show a strong absorption band around 250-270 nm. acs.org The substitution of the piperidine group at the 4-position may cause a slight shift (bathochromic or hypsochromic) in the absorption maximum (λmax) compared to unsubstituted pyridine. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be present but could be obscured by the more intense π → π* bands. nsf.gov
X-ray Crystallography for Solid-State Structural Determination
Currently, there is a notable absence of publicly available X-ray crystallographic data for the specific compound this compound. This means that detailed, experimentally determined information regarding its solid-state conformation, including bond lengths, bond angles, and crystal packing, has not been reported in accessible scientific literature.
While crystallographic data for structurally related compounds exist, the strict focus on this compound prevents their inclusion in this analysis. The unique combination of the pyridine ring, the piperidine linker, and the chloromethyl group will undoubtedly result in a distinct crystal packing arrangement and conformational preferences that cannot be accurately inferred from analogous structures. The acquisition of single-crystal X-ray diffraction data for this compound would be a significant contribution to its full characterization, providing unequivocal proof of its molecular structure and revealing key intermolecular interactions that govern its solid-state properties.
Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis
Comprehensive analysis of this compound for purity assessment and its quantification within complex mixtures relies on the application of high-resolution separation techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful methodologies for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a principal method for the analysis of non-volatile and thermally labile compounds like this compound. While specific HPLC methods for this exact compound are not detailed in the available literature, general approaches for related piperidine and pyridine derivatives can be extrapolated. A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol.
A hypothetical HPLC method for the purity analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be capable of separating the main compound from potential impurities arising from synthesis or degradation. Method validation according to International Council for Harmonisation (ICH) guidelines would be necessary to establish its linearity, accuracy, precision, and robustness.
Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a high-sensitivity technique suitable for volatile and thermally stable compounds. Given the potential for thermal degradation of the chloromethyl group, a careful evaluation of the compound's stability under GC conditions would be required. Derivatization might be necessary to improve volatility and thermal stability. who.int A GC-MS method would provide not only retention time data for purity assessment but also mass spectral information for the unequivocal identification of the parent compound and any impurities.
A prospective GC-MS method could be developed as follows:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Capillary Electrophoresis (CE):
Capillary electrophoresis offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. For a basic compound like this compound, which would be protonated at low pH, capillary zone electrophoresis (CZE) would be an appropriate mode. This technique is characterized by its low sample and reagent consumption.
A potential CZE method is outlined below:
| Parameter | Condition |
| Capillary | Fused Silica (B1680970), 50 cm total length, 50 µm I.D. |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
The development and validation of these chromatographic and electrophoretic methods are essential for the quality control of this compound, ensuring its identity, purity, and strength in research and development settings.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules.
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 4-[4-(Chloromethyl)piperidin-1-yl]pyridine, which contains a piperidine (B6355638) ring, this process would also involve a conformer analysis. This search would identify various low-energy shapes (conformers), such as the chair, boat, and twist-boat forms of the piperidine ring, to locate the global minimum energy structure. This information is critical as the molecule's shape dictates how it interacts with other molecules.
Once the optimized geometry is found, its electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A small gap suggests the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect to see negative potential around the nitrogen atom of the pyridine (B92270) ring and positive potential near the hydrogen atoms.
Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated frequencies to experimentally measured spectra, researchers can confirm the structure of the synthesized compound. This analysis also confirms that the optimized geometry is a true energy minimum.
Computational methods can be used to model potential chemical reactions involving this compound. By calculating the energy of reactants, transition states, and products, a theoretical reaction pathway can be mapped out. This is useful for understanding its synthesis or its mechanism of action if it were to act as a drug, for example, by modeling the nucleophilic substitution of the chloromethyl group.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior and conformational flexibility. This provides a more realistic picture of the molecule's shape and how it might change upon approaching a biological target.
In Silico Ligand-Receptor Interaction Studies: Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. sciencescholar.usnih.govresearchgate.netnih.gov If this compound were being investigated as a potential inhibitor of an enzyme, docking studies would be performed to see how it fits into the enzyme's active site. nih.gov These studies predict key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Following docking, more computationally intensive methods can be used to predict the binding affinity, which estimates the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. tandfonline.comnih.gov These models are fundamental in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action. nih.govtandfonline.com For a molecule like this compound, which contains both a piperidine and a pyridine ring, QSAR studies would be highly relevant for exploring its potential pharmacological activities. The pyridine ring and its derivatives are common in a vast array of FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govnih.govmdpi.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can significantly influence the pharmacokinetic properties of a drug. nih.gov
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. For this compound, cheminformatics tools could be used to predict various properties, such as solubility, toxicity, and metabolic stability. The piperidine moiety is a frequently occurring fragment in pharmaceuticals, and its derivatives have been the subject of numerous QSAR and cheminformatics studies. tandfonline.comnih.govnih.gov For instance, studies on furan-pyrazole piperidine derivatives have successfully used 2D and 3D autocorrelation descriptors to build QSAR models for anticancer activity. tandfonline.comnih.govtandfonline.comresearchgate.net
A hypothetical QSAR study on a series of analogs of this compound might involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with a measured biological activity (e.g., IC50 values for enzyme inhibition), a predictive QSAR model can be developed.
Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Descriptor | Description | Hypothetical Value for this compound |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 226.73 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | 2.8 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 16.13 Ų |
| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 2 |
| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 0 |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | 2 |
This table is for illustrative purposes and the values are estimations.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgacs.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal). The resulting Hirshfeld surface provides a visual representation of intermolecular contacts.
For this compound, a Hirshfeld surface analysis would require its single-crystal X-ray diffraction data. Although no specific crystallographic data for this compound is publicly available, we can infer the types of interactions that would be observed based on analyses of similar molecules containing piperidine rings and halogen atoms. iucr.orgnih.govnih.gov
The analysis generates several graphical plots:
d norm Surface: This surface is mapped with a color scale where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. acs.orgnih.gov For this compound, red spots would likely appear around the chlorine atom and the hydrogen atoms of the piperidine and pyridine rings, indicating C-H···Cl and other hydrogen-bonding interactions. iucr.orgnih.gov
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). acs.org Each type of interaction (e.g., H···H, C···H, Cl···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. iucr.orgnih.gov
In the case of this compound, the dominant intermolecular interactions would likely be:
H···H contacts: These are typically the most abundant interactions in organic crystals. iucr.org
Cl···H/H···Cl contacts: The presence of the chloromethyl group would lead to significant interactions involving the chlorine atom. iucr.orgnih.gov
C···H/H···C contacts: These van der Waals interactions would also contribute significantly to the crystal packing. iucr.org
N···H/H···N contacts: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor. iucr.org
Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | 45 - 55% |
| Cl···H/H···Cl | 15 - 25% |
| C···H/H···C | 10 - 20% |
| N···H/H···N | 5 - 10% |
| Other | < 5% |
This table presents hypothetical data based on published analyses of similar compounds. iucr.orgnih.gov
The insights gained from Hirshfeld surface analysis are crucial for understanding the crystal packing, polymorphism, and physical properties of a compound. rsc.org
Applications in Chemical Research and Development
Role as a Key Synthetic Scaffold and Building Block
The compound serves as a foundational scaffold for the synthesis of more elaborate chemical structures. The primary reactive site is the chloromethyl group, where the chlorine atom acts as a good leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of the 4-(piperidin-1-yl)pyridine moiety to a wide variety of molecular frameworks.
4-[4-(Chloromethyl)piperidin-1-yl]pyridine is an ideal starting material for generating libraries of diverse heterocyclic compounds. Its reactive chloromethyl handle enables its conjugation to various nucleophiles, such as amines, phenols, and thiols, which may be part of other heterocyclic systems. This strategy is prominently featured in patent literature for the discovery of new bioactive agents. For instance, it has been used as a key intermediate in the synthesis of a library of pyrazolopyrimidine derivatives. The reaction involves the nucleophilic substitution of the chloride by an amino group on the pyrazolopyrimidine core, leading to a diverse set of final compounds intended for biological screening.
Table 1: Examples of Heterocyclic Compounds Synthesized from this compound
| Starting Heterocycle | Resulting Compound Structure (Core) |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 4-(1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methyl derivatives |
| Substituted Phenols | 1-((Aryloxy)methyl)-4-(pyridin-4-yl)piperidine derivatives |
| Substituted Thiols | 1-((Arylthio)methyl)-4-(pyridin-4-yl)piperidine derivatives |
This table illustrates the versatility of this compound in creating diverse chemical libraries by reacting it with different nucleophilic heterocyclic cores.
Beyond its use in library generation, this compound is a crucial precursor in the linear, multistep synthesis of complex molecular targets. A notable application is in the preparation of potent protein kinase inhibitors, particularly those targeting the mTOR (mammalian target of rapamycin) signaling pathway.
In a representative synthetic route, this compound is reacted with a substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). This key step introduces the piperidinylmethyl linker between the pyridine (B92270) and pyrazolopyrimidine heterocycles. The resulting intermediate can then undergo further functionalization, demonstrating the role of the title compound as an essential building block in a longer synthetic sequence.
Strategies for Medicinal Chemistry Research (Pre-clinical Focus)
The this compound scaffold is particularly relevant in preclinical medicinal chemistry, where it serves as a modifiable template for developing new therapeutic agents.
The scaffold is instrumental in conducting detailed Structure-Activity Relationship (SAR) studies. By systematically synthesizing analogs where the core structure derived from this compound is kept constant while peripheral substituents are varied, chemists can probe the key interactions between a molecule and its biological target.
For example, in the development of mTOR inhibitors, a series of compounds were synthesized using the title compound as a key building block. The subsequent biological evaluation of these analogs against the mTOR enzyme provided critical SAR data. It was observed that the nature of the substituent on the pyrazolopyrimidine ring significantly impacts inhibitory potency (IC50). This systematic approach allows researchers to understand which functional groups enhance or diminish activity, guiding the design of more potent compounds.
Table 2: SAR Data for mTOR Inhibitors Derived from this compound
| Compound ID (from source) | R Group (on pyrazolopyrimidine) | mTOR IC50 (nM) |
| I-1 | 4-methoxyphenyl | 4.8 |
| I-2 | 4-ethoxyphenyl | 1.8 |
| I-3 | 4-(2-hydroxyethoxy)phenyl | 2.5 |
| I-4 | 3-fluoro-4-methoxyphenyl | 1.0 |
| I-5 | Phenyl | 10.9 |
Data sourced from patent WO2012065207A1. This table demonstrates an SAR study where modifications to the 'R' group on the final molecule, synthesized via the this compound intermediate, lead to significant changes in biological activity against the mTOR kinase.
The process of discovering a new drug often begins with a "lead compound" that shows desired biological activity but may have suboptimal properties. This compound serves as a valuable starting point for lead generation and optimization campaigns.
In the context of mTOR inhibitors, the piperidinylpyridine core provides a robust anchor that can be elaborated upon to generate initial hits. The lead optimization phase involves fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties. The data presented in the SAR table (Table 2) is a direct outcome of a lead optimization effort, where the initial phenyl-substituted compound (I-5, IC50 = 10.9 nM) was modified to yield more potent analogs, such as the 3-fluoro-4-methoxyphenyl derivative (I-4, IC50 = 1.0 nM). This demonstrates a clear strategy of using the core scaffold to explore chemical space and enhance interactions with the biological target, a key enzyme in this case.
While specific computational studies on this compound are not detailed in the available literature, the known active molecules derived from it are prime candidates for computational modeling. A pharmacophore can be defined as the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.
A set of potent mTOR inhibitors synthesized from this compound could be used to construct a ligand-based pharmacophore model. This model would capture the key features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—required for binding to the mTOR active site. Such a pharmacophore model could then be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds with a high probability of being active mTOR inhibitors. Furthermore, the known active compounds can be docked into the crystal structure of the mTOR kinase to predict their binding mode, rationalize the observed SAR, and guide the design of next-generation inhibitors with improved affinity and selectivity.
The Role of this compound in Modern Chemical Research
The compound this compound is a bifunctional molecule that has garnered interest in various fields of chemical research. Its structure, which combines a pyridine ring, a piperidine (B6355638) linker, and a reactive chloromethyl group, makes it a versatile building block. This article explores its applications in medicinal chemistry and materials science, focusing on its role in the design of pre-clinical drug candidates, the development of chemical probes, and its potential in supramolecular chemistry.
The unique combination of a basic pyridine head, a flexible yet conformationally restricted piperidine body, and a reactive chloromethyl tail makes this compound a valuable scaffold in chemical synthesis and drug discovery.
The piperidine and pyridine moieties are prevalent in many approved drugs and are known to influence the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.netbohrium.comnih.gov The incorporation of the 4-(piperidin-1-yl)pyridine scaffold is a strategic choice in drug design to enhance these properties.
The piperidine ring, being a saturated heterocycle, can improve several pharmacokinetic parameters:
Metabolic Stability: The piperidine ring itself is generally more resistant to metabolic degradation compared to more labile functional groups. Its presence can shield other parts of the molecule from metabolic enzymes. researchgate.net In a study on inhibitors of Protein Kinase B (PKB/Akt), compounds with a 4-aminopiperidine (B84694) core underwent in-vivo metabolism, leading to rapid clearance. nih.gov This highlights the importance of substitution patterns on the piperidine ring to control metabolic fate.
Receptor Binding: The conformational rigidity of the piperidine ring can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. mdpi.com
The pyridine ring also contributes significantly to the pharmacokinetic profile:
Heme Interaction: The nitrogen atom of the pyridine ring can act as a ligand for the heme iron in cytochrome P450 enzymes, which can either lead to metabolic inhibition or be a key interaction for the desired biological target, as seen in the design of cholesterol 24-hydroxylase (CH24H) inhibitors. acs.org
Polarity and Solubility: The pyridine ring increases the polarity of the molecule, contributing to its solubility and potential for hydrogen bonding interactions.
The this compound scaffold allows for the systematic exploration of these properties. The chloromethyl group serves as a handle to attach various pharmacophores, enabling the creation of libraries of compounds with diverse biological activities but a common pharmacokinetic-modulating core. For instance, in the development of PKB inhibitors, the linker between the piperidine and a lipophilic substituent was varied to optimize potency and oral bioavailability. nih.gov The replacement of a simple benzyl (B1604629) group with a carboxamide linker demonstrated how modifications distal to the core scaffold can profoundly impact pharmacokinetic outcomes. nih.gov
Table 1: Influence of Piperidine/Pyridine Scaffolds on Pharmacokinetic Parameters in Selected Pre-clinical Candidates
| Compound Class | Scaffold Feature | Observed Pharmacokinetic Effect | Reference |
| Protein Kinase B Inhibitors | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Modification of the linker improved bioavailability. | nih.gov |
| CH24H Inhibitors | 4-Phenylpyridine with piperidin-1-yl group | The piperidin-1-yl group contributed to achieving single-digit nanomolar inhibitory activity. | acs.org |
| General Piperidine Derivatives | Piperidine Ring | Generally improves membrane permeability, receptor binding, and metabolic stability. | researchgate.net |
Chemical probes are essential tools for understanding biological systems and validating new drug targets. nih.gov The design of a high-quality chemical probe requires a molecule with high potency and selectivity for its target, along with a functional handle for derivatization, such as linking to a fluorescent dye, biotin, or an affinity resin.
The this compound structure is well-suited for the development of chemical probes for several reasons:
Target Recognition Element: The 4-(piperidin-1-yl)pyridine portion can be elaborated to create a potent and selective ligand for a specific biological target. The piperidine-pyridine motif is found in many biologically active compounds, including enzyme inhibitors and receptor modulators. researchgate.netgoogle.com
Reactive Handle: The chloromethyl group is a key feature. It is an electrophilic group that can react with nucleophiles on a target protein, leading to the formation of a covalent bond. This makes it an ideal starting point for designing covalent, irreversible inhibitors or activity-based probes.
Linker Attachment Point: Alternatively, the chloromethyl group can be used to attach reporter tags (e.g., fluorophores, biotin) or affinity matrices (e.g., sepharose beads) via nucleophilic substitution. This allows for the visualization of the target in cells, or its isolation and identification from complex biological mixtures.
The design process for a chemical probe based on this scaffold would typically involve first developing a potent and selective inhibitor for the target of interest by modifying the core structure. Once a suitable inhibitor is identified, the chloromethyl group can be utilized to append the desired functionality. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as selective inhibitors of PKB. nih.gov A compound from this series could potentially be converted into a chemical probe by leveraging a reactive group, analogous to the chloromethyl handle, for attaching a reporter tag.
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. researchgate.net Pyridine-based ligands are extensively used in this area due to the predictable coordination chemistry of the pyridine nitrogen with a wide variety of metal ions. nih.govmdpi.com
The this compound molecule presents interesting possibilities in this domain:
Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen can coordinate to metal centers, acting as a monodentate ligand. The piperidine and chloromethyl groups would then decorate the pores or surfaces of the resulting framework. The chloromethyl group, being reactive, could be used for post-synthetic modification of the material, allowing for the covalent attachment of functional molecules, catalysts, or chromophores.
Building Block for Supramolecular Assemblies: Pyridine-amide based ligands have been shown to form discrete molecular assemblies with architecture-dependent applications. nih.gov While the subject compound lacks an amide, the pyridine unit is a key component for self-assembly. For instance, bis(1,2,3-triazolyl)pyridine macrocycles have been shown to self-assemble with metal ions to form complexes with pendant functional groups. rsc.org Similarly, this compound could be used to construct analogous systems where the chloromethyl groups are poised for further reactions.
Functional Polyimides: While not a direct application of the specific compound, related structures have been used to create advanced polymers. For example, a complex diamine containing a pyridine ring and pyrrolidine (B122466) groups was used to synthesize a series of high-performance polyimides with excellent thermal stability and hydrophobicity. mdpi.com This demonstrates the utility of incorporating such heterocyclic structures into polymer backbones to impart desirable material properties. The this compound could potentially be incorporated into polymer structures, with the chloromethyl group allowing for cross-linking or grafting.
Table 2: Potential Applications in Materials and Supramolecular Chemistry
| Application Area | Role of this compound | Key Functional Groups | Reference for Principle |
| Metal-Organic Frameworks | Functionalized Ligand | Pyridine (coordination), Chloromethyl (post-synthetic modification) | mdpi.com |
| Supramolecular Cages/Assemblies | Monodentate coordinating ligand | Pyridine (coordination) | nih.govrsc.org |
| Functional Polymers | Monomer or additive for functionalization | Pyridine (structural), Chloromethyl (cross-linking/grafting) | mdpi.com |
Future Research Directions and Unexplored Avenues for 4 4 Chloromethyl Piperidin 1 Yl Pyridine
The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by the pursuit of more effective, efficient, and sustainable molecular solutions. The compound 4-[4-(Chloromethyl)piperidin-1-yl]pyridine, a molecule incorporating both the reactive chloromethylpiperidine moiety and the versatile pyridine (B92270) ring, stands at a crossroads of potential innovation. While its core structure is recognized within broader chemical literature, its specific potential remains largely untapped. The following sections delineate promising future research directions that could unlock the full capabilities of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-[4-(Chloromethyl)piperidin-1-yl]pyridine, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, chloromethyl groups can be introduced via alkylation of piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Catalysts like p-toluenesulfonic acid (used in similar piperidine syntheses) may enhance reaction efficiency .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of chloromethylating agent) and temperature (25–50°C) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as chloromethyl derivatives may cause irritation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or degradation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to verify piperidine and pyridine ring integration and chloromethyl (-CH₂Cl) signals (δ ~3.8–4.2 ppm for CH₂Cl) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
Advanced Research Questions
Q. How can computational modeling predict the drug-like properties of this compound?
- Approach : Use tools like SwissADME or MOE to calculate physicochemical parameters (logP, topological polar surface area). Molecular docking studies can assess binding affinity to target receptors (e.g., enzymes with piperidine-binding pockets) .
- Validation : Compare predicted oral bioavailability with experimental Caco-2 permeability assays. Adjust synthetic routes if logP >5 indicates poor solubility .
Q. What strategies resolve contradictions in biological activity data for piperidine derivatives?
- Case Study : If one study reports antagonist activity while another shows no effect, evaluate assay conditions (e.g., cell line variability, compound concentration). Confirm compound stability in buffer using LC-MS .
- Controls : Include reference compounds (e.g., 4-anilinopiperidine derivatives) to benchmark activity .
Q. How can reaction mechanisms for chloromethyl group functionalization be elucidated?
- Techniques : Kinetic studies (NMR monitoring) to identify intermediates. Isotopic labeling (e.g., D₂O quenching) to trace proton transfer steps.
- Example : In SN2 reactions, tertiary amines (e.g., DIPEA) may accelerate displacement of chloride by nucleophiles (e.g., amines, thiols) .
Data Analysis and Optimization
Q. How should researchers address discrepancies in spectroscopic data between batches?
- Root Cause Analysis : Check for residual solvents (via ¹H NMR) or byproducts (HPLC). Recrystallize in ethanol/water to remove impurities .
- Documentation : Report batch-specific analytical data (e.g., COA with HRMS, elemental analysis) to ensure reproducibility .
Q. What steps optimize the yield of multi-step syntheses involving this compound?
- Key Factors :
- Step 1 : Piperidine alkylation – Use excess chloromethylating agent (1.5 eq) at 40°C .
- Step 2 : Pyridine coupling – Employ Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling with aryl halides .
- Yield Tracking : Isolate intermediates via liquid-liquid extraction (e.g., dichloromethane/H₂O) and characterize at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
